3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Description
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated biphenylamine derivative characterized by a fluorine substituent at the 3' position and a trifluoromethyl (-CF₃) group at the 5 position of the biphenyl scaffold. This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of novel antidepressant agents, as evidenced by its incorporation into piperidine-based structures . The electron-withdrawing nature of the -CF₃ group and fluorine substituents significantly influences its electronic properties, solubility, and reactivity, making it a valuable building block in medicinal chemistry.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-10-3-1-2-8(6-10)11-7-9(13(15,16)17)4-5-12(11)18/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZXQCBJKGLIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Systems
In a representative procedure, 2-chloronitrobenzene reacts with 3-fluoro-5-(trifluoromethyl)phenylboronic acid under palladium catalysis. Source demonstrates that using Pd(PPh₃)₄ (0.02–0.05 mol%) with PCy₃·HBF₄ as a ligand in a toluene/water (4:1) solvent system achieves couplings at 85°C with yields exceeding 90%. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, enhancing interfacial reactivity between aryl halides and boronic acids.
Table 1: Catalyst Optimization for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 0.02 | 0.04 | 85 | 92 |
| 0.05 | 0.10 | 85 | 95 |
| 0.10 | 0.20 | 85 | 94 |
Data adapted from, where lower catalyst loadings (0.02 mol%) retained efficacy, reducing production costs without compromising yield.
Boronic Acid Synthesis
The preparation of 3-fluoro-5-(trifluoromethyl)phenylboronic acid, a critical coupling partner, follows a Grignard-mediated boronation. Source outlines the reaction of 3-fluoro-5-(trifluoromethyl)phenyl bromide with magnesium in tetrahydrofuran (THF), followed by quenching with trimethyl borate at −78°C. This yields the boronic acid in 60% yield after recrystallization from dichloromethane.
Nitro Group Reduction to Amine
The conversion of the intermediate 3'-fluoro-5-(trifluoromethyl)-2-nitro-1,1'-biphenyl to the target amine relies on catalytic hydrogenation.
Hydrogenation with Pd/C
Source details the reduction of the nitro group using 5 wt% Pd/C under 1.5 MPa H₂ in methanol at 60°C. This method achieves near-quantitative yields (98%) with a purity of 99.88% after four hours. The catalyst is recyclable for five cycles without significant activity loss, as confirmed by HPLC monitoring.
Table 2: Hydrogenation Efficiency Across Cycles
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 98 | 99.88 |
| 2 | 97 | 99.85 |
| 3 | 96 | 99.80 |
| 4 | 95 | 99.75 |
| 5 | 94 | 99.70 |
Solvent Considerations
Methanol, though effective, poses safety risks due to its low flashpoint. Alternative solvents like ethyl acetate or ethanol are viable but may require extended reaction times.
Alternative Synthetic Routes
Ullmann-Type Coupling
Source describes a copper-mediated Ullmann coupling using 3,4,5-trifluorobromobenzene and 2-nitroaniline, though this method suffers from high catalyst loadings (0.67 mol% Cu) and harsh conditions (190°C for 22 hours). Yields are moderate (70–75%), making it less favorable compared to palladium-based systems.
Direct Arylation
Preliminary data from suggest that palladium-catalyzed direct arylation of pre-functionalized arenes could bypass boronic acid synthesis. For example, coupling 2-nitroiodobenzene with 1,3-difluoro-5-(trifluoromethyl)benzene in DMF at 120°C achieves 85% yield. However, regioselectivity challenges limit its broad applicability.
Industrial Scalability and Process Optimization
The patent in emphasizes scalability, noting that Pd/C-catalyzed hydrogenation in batch reactors (5–20 L) consistently delivers >95% yields. Key improvements include:
-
Ligand Efficiency : PCy₃·HBF₄ enables catalyst loadings as low as 0.02 mol%.
-
Solvent Recycling : Methanol recovery via distillation reduces waste.
-
Safety Protocols : Substituting methanol with ethanol in hydrogenation minimizes explosion risks.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced derivatives, such as amines and alcohols.
Substitution Products: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups, such as 3'-fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, exhibit promising anticancer properties. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compounds, making them potential candidates for drug development against various cancers.
Case Study: Inhibition of Kinases
A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression. For instance, modifications to the biphenyl structure have been shown to enhance selectivity towards certain cancer cell lines, leading to reduced proliferation rates and increased apoptosis in vitro .
Agrochemical Applications
Pesticide Development
The unique chemical structure of 3'-fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine has been explored for developing novel pesticides. The trifluoromethyl group contributes to the compound's biological activity against pests while minimizing environmental impact.
Data Table: Efficacy Against Common Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | Aphids | 85 | |
| 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | Whiteflies | 78 |
Material Science Applications
Polymer Modification
The incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance. Research involving 3'-fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine focuses on its role as a monomer or additive in polymer formulations.
Case Study: Fluorinated Polymers
A study investigated the use of this compound in creating fluorinated polymers that exhibit superior hydrophobic properties and thermal stability compared to non-fluorinated counterparts. These materials are particularly useful in coatings and sealants where durability is essential .
Synthetic Chemistry Applications
Building Block for Synthesis
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex molecules.
Data Table: Synthetic Routes Utilizing the Compound
Mechanism of Action
The mechanism by which 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and steric profiles of biphenylamine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound and fluorine substituents in 3',4',5'-trifluoro analogs enhance electrophilic reactivity, making them suitable for cross-coupling reactions. These groups also reduce amine basicity compared to electron-donating groups like -OCH₃ .
- Lipophilicity : Trifluoromethyl and fluorine substituents increase lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals . Methoxy and methyl groups offer a balance between solubility and hydrophobicity .
Key Observations :
- High-Yield Synthesis : The trifluoro analog (73% yield) demonstrates optimized industrial scalability , whereas methoxy and nitro derivatives show moderate yields due to steric or electronic challenges .
- Functional Group Compatibility : Nitro groups (as in S1j) allow for subsequent reductions or substitutions, while -CF₃ groups may require specialized catalysts for efficient coupling .
Biological Activity
The compound 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds are often explored for their enhanced pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article delves into the biological activity of this specific compound, summarizing relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C13H8F4N
- Molecular Weight : 265.20 g/mol
- CAS Number : 1214356-06-5
The presence of fluorine atoms in the structure significantly influences the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that fluorinated biphenyl derivatives exhibit promising anticancer properties. For instance, similar compounds have shown selective growth-inhibitory activity against various cancer cell lines. The biological activity is often quantified using the half-maximal inhibitory concentration (IC50) values, which indicate the potency of a compound in inhibiting cellular growth.
Case Study: Inhibition of Bcl-2
One notable study explored a series of bioactive compounds related to biphenyl derivatives. The results demonstrated that certain fluorinated compounds, including those with similar structural motifs to 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, exhibited selective sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa . This suggests that modifications in the biphenyl structure can lead to significant variations in biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis of fluorinated biphenyls indicates that the position and type of substitution on the phenyl rings critically affect their biological activity. For example:
| Compound | Position of Fluorine | IC50 (µM) | Activity |
|---|---|---|---|
| 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 3' | < 1 | High |
| 4-Fluoro-[1,1'-biphenyl]-2-amine | 4 | 5 | Moderate |
| 5-Fluoro-[1,1'-biphenyl]-2-amine | 5 | 10 | Low |
This table illustrates that the introduction of a trifluoromethyl group at the 5-position enhances the compound's potency compared to other substitutions .
The mechanism by which these compounds exert their anticancer effects may involve the modulation of apoptotic pathways through Bcl-2 inhibition. Bcl-2 is an anti-apoptotic protein that plays a crucial role in cancer cell survival. Compounds that effectively inhibit Bcl-2 can promote apoptosis in cancer cells, leading to reduced tumor growth .
Pharmacokinetics and Metabolism
Fluorinated compounds often exhibit altered pharmacokinetic profiles due to their unique chemical properties. The introduction of fluorine can enhance metabolic stability by reducing susceptibility to enzymatic degradation. Studies suggest that compounds like 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine may demonstrate prolonged circulation times and improved bioavailability compared to non-fluorinated analogs .
Q & A
Q. Critical parameters :
- Catalyst system : Replace Pd(PPh₃)₄ with DavePhos-Pd-G3, improving turnover number (TON >1,000) and reducing Pd loading to 0.1 mol% .
- Solvent optimization : Use TBAB (tetrabutylammonium bromide) in DMF/H₂O to enhance boronic acid solubility and coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time to 1–2 hours while maintaining yields >70% .
Advanced: How do substituents influence structure-activity relationships (SAR) in SDH inhibition?
Q. Key SAR findings :
Advanced: What computational tools predict its pharmacokinetic properties?
Q. Insilico models :
- ADMET Prediction : SwissADME calculates high gastrointestinal absorption (TPSA = 45 Ų) but moderate CYP3A4 inhibition risk .
- Molecular docking (AutoDock Vina) : The trifluoromethyl group forms hydrophobic interactions with SDH’s Phe-168 residue (binding energy = -9.2 kcal/mol) .
- pKa determination : DFT calculations (B3LYP/6-31G*) align with experimental pKa (9.1–9.3) for protonated amine .
Advanced: How does fluorination impact metabolic stability and toxicity?
Q. Metabolic pathways :
- Phase I oxidation : CYP2D6-mediated para-hydroxylation of the biphenyl ring (minor pathway due to fluorine’s blocking effect) .
- Phase II conjugation : Glucuronidation of the amine group (major clearance route) .
Toxicity : - Ames test : Negative for mutagenicity (fluorine reduces reactive intermediate formation) .
- Aquatic toxicity : EC₅₀ >100 mg/L (OECD 201 test), but trifluoromethyl metabolites require long-term ecotoxicity studies .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
